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  • Product: 1-Chloro-3-fluoro-propan-2-one
  • CAS: 453-12-3

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-fluoro-propan-2-one

Executive Summary In the landscape of medicinal chemistry and radiopharmaceutical development, halopropanones serve as critical bifunctional building blocks. Among these, 1-chloro-3-fluoro-propan-2-one (CAS: 453-12-3) st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and radiopharmaceutical development, halopropanones serve as critical bifunctional building blocks. Among these, 1-chloro-3-fluoro-propan-2-one (CAS: 453-12-3) stands out due to its unique electronic and steric profile. Featuring two distinct α -halogens flanking a reactive carbonyl core, this molecule offers orthogonal reactivity that is highly prized in the synthesis of complex heterocycles, kinase inhibitors, and advanced radiotracers[1],[2].

This whitepaper provides an in-depth technical analysis of 1-chloro-3-fluoro-propan-2-one. Designed for drug development professionals and synthetic chemists, this guide synthesizes its physicochemical properties, maps its mechanistic pathways, and details self-validating experimental protocols for its application in modern drug discovery.

Physicochemical and Structural Properties

Understanding the physical and chemical properties of 1-chloro-3-fluoro-propan-2-one is foundational for predicting its behavior in organic syntheses and biological systems. The presence of the highly electronegative fluorine atom increases the electrophilicity of the carbonyl carbon, while the primary chloride serves as an excellent leaving group for nucleophilic substitution[3],[1].

Table 1: Key Physicochemical Data
PropertyValueScientific ImplicationReference
Molecular Formula C₃H₄ClFODefines the bifunctional haloketone framework.[1]
Molecular Weight 110.51 g/mol Low molecular weight ideal for fragment-based drug design.[1]
Boiling Point 119.1 °C (at 760 mmHg)Indicates moderate volatility; requires careful thermal management during reactions.[3]
Density 1.201 g/cm³Denser than water, relevant for biphasic extraction protocols.[3]
Vapor Pressure 16.2 mmHg (at 25 °C)High vapor pressure necessitates handling in well-ventilated fume hoods.[3]
XLogP3-AA 0.9Moderate lipophilicity, favorable for cellular permeability in preliminary assays.[1]
Topological Polar Surface Area 17.1 ŲLow TPSA suggests high potential for blood-brain barrier (BBB) penetration if retained in the final scaffold.[1]

Chemical Reactivity & Mechanistic Pathways

The synthetic value of 1-chloro-3-fluoro-propan-2-one lies in its orthogonal reactivity . The molecule presents three distinct electrophilic centers, each addressable under specific conditions:

  • C1 (Chloromethyl group): Highly susceptible to SN​2 nucleophilic attack. The chloride is a superior leaving group compared to fluoride, allowing for selective mono-alkylation by amines, thiols, or oxygen nucleophiles (e.g., potassium acetate)[4].

  • C2 (Carbonyl group): Activated by the adjacent electron-withdrawing halogens, the carbonyl is highly prone to nucleophilic addition, hydration, and stereoselective reduction by biocatalysts[2].

  • C3 (Fluoromethyl group): The C-F bond is significantly stronger and more metabolically stable. It is typically retained in the final drug molecule to modulate pKa, enhance metabolic half-life, or serve as a radiolabeling site (e.g., 18F exchange)[2].

Reactivity Core 1-Chloro-3-fluoro-propan-2-one (Electrophilic Hub) C1 C1 (Chloromethyl) High SN2 Reactivity Core->C1 Nucleophilic Attack C2 C2 (Carbonyl) Bioreduction Target Core->C2 Hydride Transfer C3 C3 (Fluoromethyl) Stable C-F Bond Core->C3 Metabolic Stability Nuc Alkylation of N/O/S Nucleophiles (e.g., Imidazoles, Acetates) C1->Nuc Red Chiral Alcohols (e.g., FMISO precursors) C2->Red

Figure 1: Orthogonal reactivity profile of 1-chloro-3-fluoro-propan-2-one highlighting site-specific transformations.

Applications in Advanced Therapeutics & Radiotracers

Synthesis of Fluoromesonidazole (FMISO)

1-chloro-3-fluoro-propan-2-one is a cornerstone intermediate in the synthesis of Fluoromesonidazole (FMISO) , a widely used PET radiotracer for imaging tumor hypoxia. The synthesis involves the alkylation of 2-nitroimidazole, followed by an elegant biocatalytic reduction. By utilizing specific Alcohol Dehydrogenases (ADHs), researchers can divergently synthesize either (R)

  • or (S) -FMISO with perfect enantiomeric excess[2].
Development of PI3K Inhibitors

In oncology, the phosphatidylinositol 3-kinase (PI3K) pathway is a major target. 1-chloro-3-fluoro-propan-2-one is utilized to synthesize pyrrolidine-1,2-dicarboxamide derivatives that act as selective PI3K α inhibitors. The fluoromethyl ketone moiety is incorporated to optimize the binding affinity within the kinase hinge region while improving the pharmacokinetic profile[5],[6].

G A 2-Nitroimidazole + 1-Chloro-3-fluoro-propan-2-one B Microwave-Assisted Alkylation A->B K2CO3 / DMF C Fluoroketone Intermediate B->C D Bioreduction (L. brevis ADH) C->D NADPH E Bioreduction (E. coli ADH-A) C->E NADH F (S)-FMISO D->F Enantioselective G (R)-FMISO E->G Enantioselective

Figure 2: Biocatalytic pathway for the enantioselective synthesis of (S)- and (R)-FMISO.

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoint required to validate success.

Protocol A: Microwave-Assisted Alkylation of 2-Nitroimidazole

Objective: Synthesize the fluoroketone intermediate for FMISO.

  • Preparation: Dissolve 2-nitroimidazole (1.0 eq) and 1-chloro-3-fluoro-propan-2-one (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the displacement of the primary chloride[2].

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq) to the mixture.

    • Causality: K2​CO3​ is a mild, heterogeneous base. It is sufficiently basic to deprotonate the imidazole N-H ( pKa​≈7 ) but weak enough to prevent unwanted enolization and subsequent aldol condensation of the highly sensitive α -fluoroketone.

  • Reaction: Subject the mixture to microwave irradiation at 80 °C for 15 minutes.

    • Causality: Microwave heating provides rapid, homogeneous energy transfer. This bypasses the slow kinetics of conventional heating, which often leads to thermal degradation and polymerization of the haloketone[2].

  • Self-Validation Checkpoint (LC-MS): Sample the reaction mixture and analyze via LC-MS.

    • Validation: The protocol is validated when the UV trace shows the complete disappearance of the 2-nitroimidazole peak, and the MS spectra confirm the appearance of the target mass [M+H]+ corresponding to the fluoroketone intermediate. Lack of higher mass adducts confirms that over-alkylation has been successfully avoided.

Protocol B: Stereoselective Bioreduction to (S)-FMISO

Objective: Convert the achiral fluoroketone into an enantiopure alcohol.

  • Buffer Preparation: Suspend the fluoroketone intermediate in a 50 mM phosphate buffer (pH 7.0) containing NADP+ and 10% v/v isopropanol.

    • Causality: The phosphate buffer maintains the strict pH optimum required for enzyme stability. Isopropanol acts as a sacrificial co-substrate; it is oxidized to acetone, driving the in situ regeneration of NADPH, which pushes the equilibrium toward the reduced target alcohol.

  • Enzyme Addition: Add Alcohol Dehydrogenase from Lactobacillus brevis (LBADH).

    • Causality: Enzymatic reduction is selected over chemical hydrides (e.g., NaBH4​ ) because the chiral binding pocket of LBADH strictly dictates facial selectivity during hydride transfer, yielding the (S) -enantiomer. Conversely, using E. coli ADH-A would yield the (R) -enantiomer[2].

  • Incubation: Incubate the mixture at 30 °C for 24 hours with gentle orbital shaking (150 rpm).

    • Causality: 30 °C is the thermal optimum for LBADH. Higher temperatures risk irreversible enzyme denaturation, while vigorous magnetic stirring could cause shear-induced protein aggregation.

  • Self-Validation Checkpoint (Chiral HPLC): Extract the aqueous layer with ethyl acetate, concentrate, and analyze via Chiral Stationary Phase HPLC.

    • Validation: The system validates itself by comparing the sample's retention time against a racemic standard. Success is defined by a conversion rate of >95% and an enantiomeric excess ( ee ) of >99%.

Safety, Handling, and Toxicology

Due to the presence of dual α -halogens, 1-chloro-3-fluoro-propan-2-one is a potent alkylating agent.

  • Toxicity: Studies on halopropanones indicate significant toxicity linked to their alkylating ability. In comparative murine models, the toxicity of halopropanones scales with the leaving group ability of the halogen (Bromo > Fluoro > Chloro in specific esterified derivatives)[4].

  • Handling: The compound must be handled exclusively in a certified fume hood using nitrile or butyl rubber gloves. It is a severe lachrymator and respiratory irritant.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis of the chloride or spontaneous polymerization.

References

  • National Center for Biotechnology Information (PubChem). "1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396". PubChem Database. Available at:[Link]

  • LookChem. "Cas 453-12-3, 1-chloro-3-fluoro-propan-2-one Basic Information and Properties". LookChem Database. Available at:[Link]

  • MDPI. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core". Pharmaceuticals 2022, 15(6), 705. Available at:[Link]

  • PubMed. "3-Fluoro-1-hydroxypropan-2-one (fluorohydroxyacetone) and some esters. Syntheses and effects in BDF mice". J Med Chem. Available at:[Link]

  • Google Patents. "Pyrrolidine-1,2-dicarboxamide derivatives (US8476268B2)". Patent Database.

Sources

Exploratory

1-chloro-3-fluoro-propan-2-one exact mass and molecular weight

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1-chloro-3-fluoro-propan-2-one Authored by a Senior Application Scientist This guide provides a detailed exploration of two fundamental, yet often con...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1-chloro-3-fluoro-propan-2-one

Authored by a Senior Application Scientist

This guide provides a detailed exploration of two fundamental, yet often conflated, chemical properties of 1-chloro-3-fluoro-propan-2-one (CAS: 453-12-3): its molecular weight and exact mass. For professionals in drug development, analytical chemistry, and scientific research, a precise understanding of these values is critical for compound identification, quantification, and structural elucidation.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before delving into the specifics of 1-chloro-3-fluoro-propan-2-one, it is imperative to establish the distinction between molecular weight and exact mass. While often used interchangeably in general chemistry, they represent distinct physical quantities crucial for high-resolution analytical techniques.

  • Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of the constituent elements in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table, which accounts for the natural isotopic abundance on Earth.[1][2] The unit is typically grams per mole ( g/mol ). Molecular weight is a bulk property, essential for stoichiometric calculations in chemical synthesis and sample preparation.

  • Exact Mass: This is the calculated mass of a molecule containing only one specific isotope of each constituent atom—typically the most abundant, stable isotope.[3] It is a theoretical value for a single molecular entity. The unit is the dalton (Da) or unified atomic mass unit (u). Exact mass is paramount in mass spectrometry, where instruments can resolve ions with minute mass differences, enabling unambiguous determination of elemental composition.

1-chloro-3-fluoro-propan-2-one: Core Properties

The subject of this guide is 1-chloro-3-fluoro-propan-2-one, a halogenated ketone with the molecular formula C₃H₄ClFO .[4][5][6] This formula is the cornerstone for calculating both its molecular weight and exact mass.

Calculation of Molecular Weight

To calculate the molecular weight, we sum the standard atomic weights of each atom in the formula, weighted by the number of atoms of that element.

Formula: C₃H₄ClFO

Atomic Weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u[7][8]

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

Calculation: Molecular Weight = (3 × 12.011) + (4 × 1.008) + (1 × 35.453) + (1 × 18.998) + (1 × 15.999) Molecular Weight = 36.033 + 4.032 + 35.453 + 18.998 + 15.999 Molecular Weight = 110.515 g/mol

This value is consistent with published data, often rounded to 110.51 g/mol .[4][5][6]

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant stable isotope for each element.

Isotopic Masses:

  • Carbon (¹²C): 12.000000 u[3]

  • Hydrogen (¹H): 1.007825 u[3]

  • Chlorine (³⁵Cl): 34.968853 u (75.78% abundance)[3][9]

  • Fluorine (¹⁹F): 18.998403 u (100% abundance)[3]

  • Oxygen (¹⁶O): 15.994915 u (99.76% abundance)[3]

Calculation: Exact Mass = (3 × 12.000000) + (4 × 1.007825) + (1 × 34.968853) + (1 × 18.998403) + (1 × 15.994915) Exact Mass = 36.000000 + 4.031300 + 34.968853 + 18.998403 + 15.994915 Exact Mass = 109.993471 Da

This calculated value precisely matches the monoisotopic mass found in authoritative databases like PubChem.[4] It is this value that would be observed as the peak for the [M]+ ion in a high-resolution mass spectrum.

Data Summary

The calculated values for 1-chloro-3-fluoro-propan-2-one are summarized below for clarity and easy reference.

ParameterValueUnitBasis of CalculationPrimary Application
Molecular Formula C₃H₄ClFO-Elemental AnalysisFoundational Identifier
Molecular Weight 110.515 (rounded to 110.51) g/mol Weighted average of natural isotopic abundancesStoichiometry, Gravimetric Analysis
Exact Mass 109.993471DaMass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O)High-Resolution Mass Spectrometry

Experimental Determination via Mass Spectrometry

The theoretical values calculated above are validated experimentally using mass spectrometry (MS). High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of measuring mass with sufficient accuracy (typically <5 ppm) to confirm the elemental composition of a molecule.

The presence of chlorine provides a distinct isotopic pattern. Because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the mass spectrum of 1-chloro-3-fluoro-propan-2-one will exhibit two major peaks for the molecular ion.[8][10]

  • The [M]+ peak at 109.9935 Da (containing ³⁵Cl).

  • The [M+2]+ peak at 111.9906 Da (containing ³⁷Cl), with an intensity approximately one-third of the [M]+ peak.

This characteristic isotopic signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule.

Protocol: High-Resolution Mass Spectrometry Workflow

The following protocol outlines a standard procedure for the determination of the exact mass of 1-chloro-3-fluoro-propan-2-one.

Objective: To experimentally verify the exact mass and confirm the elemental composition of the target compound.

Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-chloro-3-fluoro-propan-2-one in a suitable solvent (e.g., acetonitrile).

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid serves to promote ionization.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. This ensures high mass accuracy for the measurement.

  • LC-MS Analysis:

    • Inject 1-5 µL of the prepared sample into the LC-MS system.

    • Employ a suitable chromatographic method to separate the analyte from any potential impurities.

    • Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the target m/z (e.g., 50-200 m/z).

  • Data Processing and Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Identify the monoisotopic peak ([M+H]⁺ for ESI+). The expected m/z would be 110.9993 (109.9935 + mass of H⁺).

    • Measure the mass of the [M+2]+H peak, which should be approximately 2 Da higher.

    • Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Confirm that the measured mass is within the instrument's tolerance (typically <5 ppm) of the theoretical exact mass.

    • Verify that the relative intensity of the [M+2]+H peak is approximately 33% of the [M+H]⁺ peak, confirming the presence of one chlorine atom.

Visualization of Analytical Workflow

The logical flow from theoretical calculation to experimental validation is a cornerstone of scientific integrity.

G cluster_theoretical Theoretical Foundation cluster_calc cluster_experimental Experimental Validation formula Molecular Formula C₃H₄ClFO atomic_wt Standard Atomic Weights (C, H, Cl, F, O) formula->atomic_wt isotopic_mass Most Abundant Isotopic Masses formula->isotopic_mass mol_wt Molecular Weight 110.51 g/mol atomic_wt->mol_wt Calculation exact_mass Exact Mass 109.9935 Da isotopic_mass->exact_mass Calculation data_analysis Data Analysis exact_mass->data_analysis Theoretical Value for Comparison sample_prep Sample Preparation (1 µg/mL) hrms High-Resolution MS (e.g., Q-TOF, Orbitrap) sample_prep->hrms hrms->data_analysis confirmation Confirmation (<5 ppm error + Isotopic Pattern) data_analysis->confirmation

Caption: Workflow for determining the mass of 1-chloro-3-fluoro-propan-2-one.

References

  • PubChem. (n.d.). 1-Chloro-3-fluoro-propan-2-one. National Center for Biotechnology Information. Retrieved from [Link][4]

  • LookChem. (n.d.). 1-chloro-3-fluoro-propan-2-one. Retrieved from [Link][5]

  • Global Substance Registration System (GSRS). (n.d.). 1-CHLORO-3-FLUORO-2-PROPANONE. Retrieved from [Link][6]

  • Molar Mass Calculator. (n.d.). Chlorofluoromethane CH2ClF Molar Mass. Retrieved from [Link][1]

  • Molar Mass Calculator. (n.d.). CHF2Cl Molar Mass. Retrieved from [Link][2]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link][8]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link][3]

  • ChemEurope. (n.d.). Isotopes of chlorine. Retrieved from [Link][10]

  • USGS. (n.d.). Periodic Table--Chlorine. Retrieved from [Link][9]

  • Convertworld. (n.d.). Molar mass, Chlorine. Retrieved from [Link][11]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-chloro-3-fluoro-propan-2-one

Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 1-chloro-3-fluoro-propan-2-one, a halogenated ketone of significant interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-chloro-3-fluoro-propan-2-one, a halogenated ketone of significant interest in medicinal chemistry and drug development. In the absence of extensive experimental data for this specific molecule, this guide synthesizes established principles of physical organic chemistry with modern computational methodologies to present a robust framework for its analysis. We delve into the theoretical underpinnings of its conformational landscape, governed by a delicate interplay of steric, electrostatic, and hyperconjugative interactions. Detailed, field-proven protocols for both computational and experimental determination of thermodynamic parameters are provided, aimed at researchers, scientists, and drug development professionals. This guide serves as a practical and authoritative resource for understanding and predicting the stability of asymmetrically substituted α,α'-dihaloketones.

Introduction: The Significance of Halogenated Ketones in Drug Development

Halogenated organic compounds, particularly those containing fluorine, have become indispensable in modern drug design. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. α-Haloketones, specifically, are versatile synthetic intermediates and can themselves possess biological activity.[1]

1-Chloro-3-fluoro-propan-2-one is an archetypal asymmetric α,α'-dihaloketone. Its thermodynamic stability is a critical parameter that dictates its shelf-life, reactivity in multi-step syntheses, and potential degradation pathways. Understanding the factors that govern its stability is paramount for its effective utilization in research and development. This guide will explore the conformational preferences that define the molecule's ground-state energy and provide methodologies to quantify its thermodynamic properties.

Theoretical Framework: Unraveling the Conformational Complexity

The thermodynamic stability of 1-chloro-3-fluoro-propan-2-one is intrinsically linked to its conformational isomerism. Rotation around the C1-C2 and C2-C3 bonds gives rise to a complex potential energy surface with multiple minima, each corresponding to a distinct conformer. The relative populations of these conformers at equilibrium, and thus the overall thermodynamic properties of the bulk substance, are determined by their relative Gibbs free energies.

The key intramolecular interactions that dictate the conformational preferences of α-haloketones include:

  • Steric Hindrance: Repulsive interactions between bulky substituents favor conformations that maximize the distance between them. In 1-chloro-3-fluoro-propan-2-one, steric clash between the halogen atoms and the methyl group will be a significant factor.

  • Electrostatic Interactions: The dipoles of the C-Cl, C-F, and C=O bonds will interact, leading to repulsion or attraction depending on their relative orientation. The alignment of these dipoles is a major determinant of conformational stability.

  • Hyperconjugation and the Gauche Effect: A stabilizing interaction can occur when a bonding orbital (e.g., a C-H σ bond) donates electron density into an adjacent anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen). This phenomenon, known as hyperconjugation, is often invoked to explain the "gauche effect," where a gauche conformation (dihedral angle of ~60°) is unexpectedly more stable than an anti conformation (dihedral angle of 180°).[2][3] For 1-chloro-3-fluoro-propan-2-one, several such interactions are possible and will influence the rotational barriers and the relative energies of the conformers.

The interplay of these effects results in a conformational landscape that can be computationally modeled to predict the most stable structures.

Methodologies for Determining Thermodynamic Stability

A dual approach, combining computational modeling with experimental validation, provides the most comprehensive understanding of the thermodynamic stability of 1-chloro-3-fluoro-propan-2-one.

Computational Chemistry Approach

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for investigating the properties of organic molecules.[4] A systematic computational analysis of 1-chloro-3-fluoro-propan-2-one would involve a conformational search followed by detailed analysis of the located minima.

  • Initial Structure Generation: Construct the 3D structure of 1-chloro-3-fluoro-propan-2-one using a molecular modeling software (e.g., GaussView).

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles of interest (Cl-C1-C2=O and F-C3-C2=O). This is achieved in a computational chemistry package like Gaussian by specifying a scan of the relevant dihedral angles.[5][6] A reasonably fine grid (e.g., 15° increments) should be used to ensure all low-energy conformers are identified. A lower level of theory (e.g., B3LYP/6-31G(d)) can be employed for the scan to reduce computational cost.[7]

  • Geometry Optimization of Conformers: The minima identified from the PES scan are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain their precise structures and electronic energies.[8]

  • Frequency Calculations: Perform frequency calculations on each optimized conformer at the same level of theory. This serves two purposes:

    • To confirm that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

    • To obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Calculation of Relative Energies: The relative Gibbs free energies (ΔG) of the conformers are calculated by comparing their total Gibbs free energies obtained from the frequency calculations. The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature.

  • Natural Bond Orbital (NBO) Analysis: To gain a deeper understanding of the intramolecular interactions stabilizing each conformer, an NBO analysis can be performed on the optimized geometries.[9][10] This analysis elucidates hyperconjugative interactions and charge distributions.[11]

DFT_Workflow A 1. Initial Structure Generation B 2. Potential Energy Surface Scan (e.g., B3LYP/6-31G(d)) A->B Input Structure C 3. Geometry Optimization of Minima (e.g., B3LYP/6-311++G(d,p)) B->C Identified Minima D 4. Frequency Calculations C->D Optimized Geometries F 6. NBO Analysis C->F For Deeper Insight E 5. Relative Energy Calculation (ΔG) D->E Thermochemical Data

Caption: Workflow for the computational determination of conformational stability.

Experimental Approach

Experimental methods provide crucial validation for computational predictions and yield fundamental thermodynamic data.

While not providing absolute thermodynamic stability, NMR spectroscopy is a powerful technique for determining the relative populations of conformers in solution.[12]

  • Sample Preparation: Prepare a solution of 1-chloro-3-fluoro-propan-2-one in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The choice of solvent can influence the conformational equilibrium.[13]

  • Initial Spectrum Acquisition: Acquire a high-resolution ¹H and ¹⁹F NMR spectrum at room temperature.

  • Signal Assignment: Assign the resonances to the respective protons and fluorine atoms in the molecule. The presence of multiple conformers in slow exchange on the NMR timescale would result in separate sets of signals for each conformer. If the exchange is fast, averaged signals will be observed.

  • Variable-Temperature Study: Acquire a series of spectra at different temperatures (e.g., from -60 °C to 60 °C). At lower temperatures, the conformational exchange may slow down sufficiently to resolve signals from individual conformers ("decoalescence").

  • Data Analysis:

    • By integrating the signals corresponding to each conformer at a temperature where they are resolved, their relative populations can be determined.

    • The equilibrium constant (K) for the conformational change can be calculated from these populations.

    • A van't Hoff plot (ln(K) vs. 1/T) can be constructed from the variable-temperature data to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the conformational equilibrium.[13]

VT_NMR_Workflow A 1. Sample Preparation (Solution in Deuterated Solvent) B 2. NMR Spectra Acquisition (Multiple Temperatures) A->B C 3. Signal Integration (Determine Conformer Populations) B->C D 4. Calculate Equilibrium Constant (K) at each T C->D E 5. van't Hoff Plot (ln(K) vs. 1/T) D->E F 6. Determine ΔH° and ΔS° E->F

Caption: Workflow for variable-temperature NMR analysis.

The standard enthalpy of formation (ΔHf°) is a key measure of thermodynamic stability. For organic compounds, this is often determined indirectly from the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[14][15]

  • Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) to determine the heat capacity of the calorimeter system.[16]

  • Sample Preparation: A precisely weighed sample of 1-chloro-3-fluoro-propan-2-one is placed in the sample crucible. A fuse wire is positioned to ensure ignition.

  • Bomb Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.[17]

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.[18]

  • Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen). For halogenated compounds, the resulting halide ions in the bomb washings must be quantified (e.g., by ion chromatography).[17]

  • Calculation of ΔHc°: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the fuse wire combustion and any side reactions. This value is then used to determine the standard enthalpy of combustion per mole of the substance.

  • Calculation of ΔHf° using Hess's Law: The standard enthalpy of formation of 1-chloro-3-fluoro-propan-2-one can be calculated from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF) using Hess's Law.[12]

Results and Discussion: A Hypothetical Case Study

A DFT conformational analysis at the B3LYP/6-311++G(d,p) level of theory would likely identify several low-energy conformers. The relative orientations of the C-Cl and C-F bonds with respect to the C=O bond would be the primary distinguishing features. Let us consider three plausible conformers resulting from rotation around the C-C bonds.

Table 1: Hypothetical Calculated Thermodynamic Data for Conformers of 1-chloro-3-fluoro-propan-2-one at 298.15 K

ConformerDihedral Angles (Cl-C-C=O, F-C-C=O)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
A ~60°, ~180° (gauche/anti)0.000.0065.2
B ~180°, ~60° (anti/gauche)0.550.4826.8
C ~60°, ~60° (gauche/gauche)1.201.158.0

In this hypothetical scenario, Conformer A is the global minimum. An NBO analysis would likely reveal stabilizing hyperconjugative interactions, such as a σ(C-H) → σ*(C-F) interaction, contributing to the gauche preference of the fluorine atom in this conformer, a manifestation of the gauche effect.[15] The anti orientation of the larger chlorine atom would minimize steric repulsion. Conformer B, with the opposite arrangement, is slightly higher in energy. Conformer C, where both halogens are gauche to the carbonyl, is the least stable due to increased steric and/or electrostatic repulsion.

The overall thermodynamic stability of the compound would be represented by the weighted average of the properties of these conformers, with the enthalpy of formation of the most stable conformer being the primary contributor. A hypothetical standard enthalpy of formation, determined via bomb calorimetry, might be in the range of -100 to -150 kcal/mol, reflecting the stability imparted by the strong C-F and C=O bonds.

Conclusion

The thermodynamic stability of 1-chloro-3-fluoro-propan-2-one is a multifaceted property governed by its conformational preferences. This technical guide has outlined a comprehensive approach for its characterization, leveraging both state-of-the-art computational methods and established experimental techniques. While specific data for this molecule remains to be published, the principles and protocols detailed herein provide a robust framework for its investigation. For researchers in drug development and related fields, a thorough understanding of the thermodynamic stability of such key building blocks is essential for predictable and successful outcomes in synthesis and application.

References

  • Gaussian, Inc. (2024). Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
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  • Wikipedia. (2024). Natural bond orbital. Available at: [Link]

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  • Craig, N. C., et al. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes? The Journal of Physical Chemistry A, 103(1), 28–37. Available at: [Link]

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Sources

Exploratory

Comprehensive Technical Guide on the Physicochemical Properties of 1-Chloro-3-fluoro-propan-2-one

Executive Summary 1-Chloro-3-fluoropropan-2-one (CAS: 453-12-3) is a highly reactive, di-halogenated ketone that serves as a critical electrophilic building block in advanced medicinal chemistry. Due to its unique asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3-fluoropropan-2-one (CAS: 453-12-3) is a highly reactive, di-halogenated ketone that serves as a critical electrophilic building block in advanced medicinal chemistry. Due to its unique asymmetric halogenation, it is frequently utilized in the synthesis of pyrrolidine-1,2-dicarboxamide derivatives and alpha-selective phosphatidylinositol 3-kinase (PI3K) inhibitors. This whitepaper provides a rigorous physicochemical profiling of the molecule, focusing on the thermodynamic principles governing its boiling and melting points, alongside field-proven, self-validating protocols for laboratory handling and characterization.

Structural Causality: Boiling and Melting Point Dynamics

The physical state of 1-chloro-3-fluoropropan-2-one at standard temperature and pressure (STP) is dictated by the interplay between its molecular weight, dipole moment, and crystal lattice packing efficiency.

Boiling Point Dynamics (119.1 °C at 760 mmHg) The boiling point of a ketone is primarily driven by dipole-dipole interactions. Acetone, the simplest ketone, boils at a relatively low 56.0 °C. The substitution of two hydrogen atoms with a heavy, polarizable chlorine atom and a highly electronegative fluorine atom increases the molecular weight to 110.51 g/mol and significantly enhances the molecular dipole moment. This stronger intermolecular attraction requires more thermal energy to overcome, elevating the boiling point to 119.1 °C (1[1]). However, it remains lower than its symmetrical counterpart, 1,3-dichloroacetone (173.4 °C) (2[2]), due to the lower mass and altered polarizability of fluorine compared to chlorine.

Melting Point Dynamics (Sub-Ambient; Liquid at 25 °C) While symmetrical halogenated ketones like 1,3-dichloroacetone readily form stable crystalline solids at room temperature (MP: 45.0 °C)[3], 1-chloro-3-fluoropropan-2-one is a liquid (4[4]). This is a direct consequence of its structural asymmetry. The differing atomic radii and electronegativities of the 1-chloro and 3-fluoro substituents disrupt the uniformity required for efficient crystal lattice packing. This structural frustration lowers the entropy of fusion, preventing crystallization at room temperature and driving the melting point into the sub-ambient range.

Quantitative Data Summary

To facilitate comparative analysis, the thermodynamic and physical properties of 1-chloro-3-fluoropropan-2-one are benchmarked against reference ketones.

Property1-Chloro-3-fluoro-propan-2-one1,3-DichloroacetoneAcetone
Molecular Formula C₃H₄ClFOC₃H₄Cl₂OC₃H₆O
Molecular Weight 110.51 g/mol 126.97 g/mol 58.08 g/mol
Boiling Point 119.1 °C (at 760 mmHg)173.4 °C56.0 °C
Melting Point Sub-ambient (Liquid at RT)45.0 °C-94.7 °C
Density 1.201 g/cm³1.383 g/cm³0.790 g/cm³
Flash Point 25.9 °C89.0 °C-20.0 °C
Vapor Pressure 16.2 mmHg (at 25 °C)< 0.1 mmHg (at 20 °C)231.0 mmHg (at 25 °C)

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to employ self-validating systems when characterizing reactive, volatile intermediates. The following protocols ensure data integrity by embedding internal controls.

Protocol 1: Micro-Distillation for Boiling Point Verification

Objective: Determine the precise boiling point while preventing thermal degradation.

  • Setup Short-Path Distillation: Causality: A short-path apparatus minimizes the residence time of the molecule at elevated temperatures. Halogenated ketones are prone to thermal degradation or polymerization; minimizing thermal stress ensures the measured boiling point reflects the pure monomeric state.

  • Standardize Pressure to 760 mmHg: Causality: Boiling points are highly pressure-dependent. Standardizing the system to exactly 760 mmHg using a precision manostat prevents variations caused by ambient atmospheric fluctuations, ensuring the 119.1 °C value is reproducible.

  • Thermocouple Placement and Calibration: Causality: Position a calibrated Type-K thermocouple exactly at the distillation head's vapor path. This self-validates the measurement by ensuring only the temperature of the pure vapor phase is recorded, independent of the heating mantle's surface temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) for Sub-Ambient Melting Point

Objective: Accurately capture the sub-ambient phase transitions of an asymmetric liquid.

  • Hermetic Sample Sealing: Causality: Load 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. Because 1-chloro-3-fluoropropan-2-one has a notable vapor pressure (16.2 mmHg at 25 °C)[1], a hermetic seal prevents sample loss during the purging phase. Constant mass is a critical internal control for accurate enthalpic measurements.

  • Controlled Liquid Nitrogen (LN₂) Cooling (-10 °C/min): Causality: The asymmetric molecular structure impedes rapid crystallization. A controlled, moderate cooling rate allows sufficient time for the molecules to overcome kinetic barriers and arrange into a crystal lattice, enabling the detection of the exothermic crystallization peak.

  • Heating Cycle (5 °C/min): Causality: A slow heating rate ensures thermal equilibrium within the sample pan, providing a sharp, highly accurate endothermic peak that defines the exact sub-ambient melting point.

Workflow cluster_BP Boiling Point Validation cluster_MP Melting Point Validation Sample Crude Sample Distillation Micro-Distillation (760 mmHg) Sample->Distillation DSC DSC Analysis Sample->DSC Thermocouple Thermocouple Distillation->Thermocouple BP_Result BP: 119.1 °C Thermocouple->BP_Result MP_Result Phase Transition DSC->MP_Result LN2 LN2 Cooling LN2->DSC

Experimental workflow for validating the boiling point and sub-ambient melting point.

Mechanistic Insights & Downstream Applications

1-Chloro-3-fluoropropan-2-one is prominently utilized in the synthesis of 2-carboxamide cycloamino urea derivatives. These derivatives function as highly selective inhibitors of PI3K-alpha (5[5]). By reacting the ketone with N-acetyl-2-thiourea, researchers can construct complex thiazole or similar heterocyclic scaffolds that directly target the ATP-binding pocket of PI3K[6].

The inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby halting the recruitment and activation of Akt (Protein Kinase B). This cascade is a fundamental target in oncology, as its suppression directly induces apoptosis in malignant cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class IA) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR / Survival AKT->mTOR Promotes Inhibitor 1-Chloro-3-fluoro-propan-2-one Derived Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt signaling pathway illustrating the inhibitory target of the synthesized derivatives.

Safety & Trustworthiness in Handling

Handling 1-chloro-3-fluoropropan-2-one requires stringent safety protocols. With a flash point of 25.9 °C, it is classified as a flammable liquid[1]. Furthermore, like its analog 1,3-dichloroacetone, it acts as a potent alkylating agent and a severe lachrymator[7].

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Storage: Store at 2-8 °C in a tightly sealed, light-resistant container backfilled with inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture-induced hydrolysis of the halogen bonds.

References

  • LookChem. "Cas 453-12-3,1-chloro-3-fluoro-propan-2-one". LookChem.
  • National Center for Biotechnology Information. "1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396". PubChem.
  • National Center for Biotechnology Information. "1,3-Dichloroacetone | C3H4Cl2O | CID 10793". PubChem.
  • Google Patents. "WO2010029082A1 - Organic compounds".

Sources

Foundational

Structural Chemistry and Crystallographic Profile of 1-Chloro-3-fluoro-propan-2-one: Conformational Dynamics and Pharmaceutical Applications

Executive Summary 1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) is a highly reactive, bifunctional alpha-haloketone. Because it exists as a liquid at standard temperature and pressure (boiling point ~119.1°C), it lacks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-Chloro-3-fluoro-propan-2-one (CAS 453-12-3) is a highly reactive, bifunctional alpha-haloketone. Because it exists as a liquid at standard temperature and pressure (boiling point ~119.1°C), it lacks a monomeric single-crystal X-ray diffraction (SCXRD) profile under ambient conditions[1]. However, its structural geometry, conformational dynamics, and regioselective reactivity make it an indispensable synthon in medicinal chemistry. This whitepaper explores the structural properties of 1-chloro-3-fluoro-propan-2-one and details its application in the synthesis of highly crystalline active pharmaceutical ingredients (APIs), including hypoxia PET imaging agents and phosphatidylinositol 3-kinase (PI3K) inhibitors[2][3][4].

Molecular Structure and Conformational Dynamics

The presence of two distinct halogens (chlorine and fluorine) on opposite alpha carbons creates a complex conformational landscape that dictates the molecule's behavior during synthesis.

  • Stereochemistry & Symmetry: The molecule is achiral, possessing zero defined stereocenters[2]. However, the prochiral nature of its carbonyl carbon is critical for downstream asymmetric synthesis.

  • Conformational Isomerism: Alpha-haloketones exhibit rotational isomerism around the C1-C2 and C2-C3 bonds. The strong electron-withdrawing nature of fluorine and chlorine competes with steric hindrance. In polar solvent environments, the molecule typically favors conformers where the halogens are gauche to the carbonyl oxygen. This "gauche effect" minimizes the overall molecular dipole moment and maximizes hyperconjugative stabilization (e.g., interactions).

Table 1: Physicochemical and Structural Parameters

ParameterValueSource
Molecular Formula C3H4ClFOComputed by PubChem[1]
Molecular Weight 110.51 g/mol Computed by PubChem[1]
Stereochemistry AchiralNCATS Inxight Drugs[2]
XLogP3-AA 0.9Computed by XLogP3[1]
Topological Polar Surface Area 17.1 ŲComputed by Cactvs[1]
Hydrogen Bond Acceptors 2 (F, O)Computed by Cactvs[1]
Crystallographic Relevance in Drug Development

Because the pure monomer is a liquid, crystallographic studies rely on its solid-state crystalline derivatives. The differential reactivity of the molecule allows for precise, regioselective reactions. The C-Cl bond is significantly weaker and more polarizable than the C-F bond, making the chloro-substituted carbon the primary site for nucleophilic substitution.

  • Synthesis of FMISO: In the development of fluoromisonidazole (FMISO), 1-chloro-3-fluoro-propan-2-one is reacted with 2-nitroimidazole. The resulting intermediate is bioreduced using specific alcohol dehydrogenases to yield enantiopure (S)- and (R)-FMISO[3]. These FMISO products are highly crystalline, allowing for rigorous SCXRD analysis to confirm enantiomeric purity and absolute configuration.

  • PI3K Inhibitor Co-Crystallization: In oncology drug development, 1-chloro-3-fluoro-propan-2-one is reacted with thiourea derivatives to form fluoromethyl-substituted thiazoles. These thiazoles act as key pharmacophores in PI3K alpha/gamma inhibitors[4]. Crystallographic data of these inhibitors bound to the PI3K kinase domain provides critical structure-activity relationship (SAR) insights into the hydrogen-bonding network within the ATP-binding pocket.

Experimental Protocols: Synthesis and Crystallization Workflows
Protocol 1: Microwave-Assisted Alkylation for FMISO Precursor

Objective: Regioselective N-alkylation of 2-nitroimidazole. Causality: Microwave irradiation provides rapid, uniform heating, which is critical for alpha-haloketones that are prone to thermal degradation or polymerization under prolonged conventional heating. The chlorine atom acts as the leaving group due to its lower bond dissociation energy compared to fluorine.

  • Preparation: Combine 1 equivalent of 2-nitroimidazole with 1.2 equivalents of 1-chloro-3-fluoro-propan-2-one in a microwave-safe vial[3].

  • Base Addition: Add a mild base (e.g., K2CO3) to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 80°C for 15 minutes).

  • Isolation: Purify the resulting fluoroketone intermediate via flash chromatography.

  • Bioreduction: Subject the intermediate to bioreduction using Lactobacillus brevis alcohol dehydrogenase (LBADH) to establish the chiral center, yielding crystalline enantiopure FMISO[3].

FMISO_Synthesis A 1-Chloro-3-fluoro- propan-2-one C Microwave Alkylation (Fluoroketone) A->C B 2-Nitroimidazole B->C D Bioreduction (LBADH / ADH-A) C->D Chiral Reduction E Enantiopure FMISO (Crystalline API) D->E Crystallization

Workflow for the synthesis of crystalline FMISO using 1-chloro-3-fluoro-propan-2-one.

Protocol 2: Synthesis of Thiazole Derivatives for PI3K Inhibitors

Objective: Synthesis of a fluoromethyl-thiazole core for kinase binding. Causality: This reaction leverages the Hantzsch thiazole synthesis mechanism. The sulfur of N-acetyl-2-thiourea attacks the alpha-carbon bearing the chlorine. Subsequent intramolecular condensation of the thiourea nitrogen with the ketone carbonyl yields the aromatic thiazole ring.

  • Reaction Setup: Dissolve 10.3 mmol of 1-chloro-3-fluoro-propan-2-one and 10.3 mmol of N-acetyl-2-thiourea in 10 mL of ethanol (EtOH)[4].

  • Reflux: Stir the mixture at reflux for 1.5 hours. Ethanol serves as a protic solvent that stabilizes the transition state during chloride displacement[4].

  • Workup: Allow the reaction to cool, then concentrate under reduced pressure. Dissolve the residue in a biphasic mixture of dichloromethane (DCM) and water[4].

  • Extraction: Extract the product into the organic (DCM) phase. The aqueous phase acts as a self-validating purification step, stripping away unreacted thiourea and hydrochloride salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate[4].

  • Crystallization: Recrystallize the residue from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield single crystals suitable for X-ray diffraction.

Thiazole_Crystallization N1 1-Chloro-3-fluoro-propan-2-one + N-acetyl-2-thiourea N2 Reflux in EtOH (1.5h) Hantzsch Cyclization N1->N2 Heat N3 Aqueous Workup (DCM/H2O) Extraction & Drying N2->N3 Cooling N4 Purification & Recrystallization N3->N4 Concentration N5 X-ray Diffraction (XRD) Structure Determination N4->N5 Single Crystal

Hantzsch synthesis and crystallization workflow for fluoromethyl-thiazole derivatives.

Conclusion

While 1-chloro-3-fluoro-propan-2-one itself defies standard ambient crystallographic characterization due to its liquid state, its unique bifunctional nature makes it an indispensable synthon. By understanding its conformational dynamics and regioselective reactivity, researchers can efficiently deploy it in the synthesis of highly crystalline, biologically active molecules, ranging from radiotracers to targeted oncology therapeutics.

References
  • "1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396 - PubChem", National Institutes of Health (NIH).
  • "1-Chloro-3-fluoro-2-propanone - Inxight Drugs", National Center for Advancing Translational Sciences (NCATS).
  • "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core", PubMed Central (PMC), NIH.
  • "WO2010029082A1 - Organic compounds", Google Patents.

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Protocols & Analytical Methods

Method

Application Note: The Strategic Role of 1-Chloro-3-fluoro-propan-2-one in Heterocyclic Compound Preparation

Executive Summary In modern drug discovery, the incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, synthesizing fluorinated heterocycles often requires harsh fluorinating agents or complex multi-step pathways. 1-Chloro-3-fluoro-propan-2-one (CAS: 453-12-3) emerges as a highly efficient, bifunctional building block that circumvents these challenges. By offering orthogonal reactivity—a highly reactive α-chloride for nucleophilic substitution and a stable α'-fluorine—this synthon allows for the direct, chemoselective assembly of fluoromethyl-substituted heterocycles.

This application note details field-proven protocols and mechanistic rationales for utilizing 1-chloro-3-fluoro-propan-2-one in the synthesis of high-value targets, specifically enantiopure fluorinated imidazoles and functionalized thiazoles.

Chemical Profile & Mechanistic Rationale

1-Chloro-3-fluoro-propan-2-one (Molecular Weight: 110.51 g/mol ) is an asymmetric dihalo-ketone (1)[1]. Its utility in heterocyclic synthesis is driven by chemoselectivity .

The adjacent electron-withdrawing carbonyl group drastically lowers the activation energy for SN2 displacement at the α-carbon. Because chloride is a significantly better leaving group than fluoride (due to differences in polarizability and bond dissociation energy), nucleophiles will exclusively attack the chlorinated carbon. This predictable causality ensures that the fluoromethyl group remains intact during initial alkylation or cyclocondensation events, serving as a stable pharmacophore in the final heterocyclic architecture.

Application I: Synthesis of Fluorinated Imidazoles (FMISO Antipodes)

Fluoromisonidazole (FMISO) is a critical radiotracer used in positron emission tomography (PET) to detect tumor hypoxia. The synthesis of its enantiopure antipodes relies on the microwave-assisted alkylation of 2-nitroimidazole using 1-chloro-3-fluoro-propan-2-one, followed by biocatalytic desymmetrization (2)[2].

Mechanistic Workflow

FMISO_Workflow A 2-Nitroimidazole + 1-chloro-3-fluoropropan-2-one B Microwave Alkylation (Chemoselective Cl- Loss) A->B C Fluoroketone Intermediate B->C D Bioreduction (LBADH) C->D Stereoselective E Bioreduction (E. coli ADH-A) C->E Stereoselective F (S)-FMISO D->F G (R)-FMISO E->G

Workflow for the stereoselective synthesis of FMISO antipodes via biocatalytic reduction.

Protocol 1: Microwave-Assisted Alkylation & Bioreduction

Causality Check: Microwave irradiation is utilized instead of conventional heating to rapidly overcome the activation energy barrier of N-alkylation. This minimizes the thermal degradation of the sensitive fluoroketone intermediate. Subsequent enzymatic reduction is chosen over chemical reduction (e.g., NaBH4) to guarantee >99% enantiomeric excess (ee) (3)[3].

  • Alkylation: Charge a microwave-safe vessel with 2-nitroimidazole (1.0 eq), 1-chloro-3-fluoro-propan-2-one (1.2 eq), and a mild base (e.g., K2CO3, 1.5 eq) in anhydrous DMF.

  • Irradiation: Subject the mixture to microwave irradiation (typically 80–100 °C for 10–15 minutes) until complete consumption of the starting material is observed via TLC/LC-MS.

  • Isolation: Quench with water and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate to yield the 1-(3-fluoro-2-oxopropyl)-2-nitroimidazole intermediate.

  • Biocatalytic Reduction: Incubate the fluoroketone intermediate in a buffered aqueous system (pH ~7.0) containing the appropriate alcohol dehydrogenase:

    • Use LBADH (from Lactobacillus brevis) to selectively yield (S)-FMISO.

    • Use ADH-A (from Escherichia coli) to selectively yield (R)-FMISO.

Application II: Hantzsch Synthesis of Fluoromethyl-Thiazoles

In the development of advanced therapeutics (such as PI3K inhibitors), 1-chloro-3-fluoro-propan-2-one is employed in a Hantzsch-type cyclocondensation with thiourea derivatives to generate 4-(fluoromethyl)thiazoles (4)[4].

Mechanistic Pathway

Thiazole_Mechanism N1 1-chloro-3-fluoropropan-2-one + N-acetyl-2-thiourea N2 S-Alkylation (Displacement of Cl-) N1->N2 N3 Acyclic Thioether Intermediate N2->N3 N4 Intramolecular Cyclization (N attacks C=O) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 4-(Fluoromethyl)thiazole Derivative N6->N7

Mechanistic pathway of the Hantzsch thiazole synthesis using a fluorinated haloketone.

Protocol 2: Synthesis of 2-Acetamido-4-(fluoromethyl)thiazole

Causality Check: Ethanol is selected as the solvent because its protic nature stabilizes the departing chloride ion and facilitates the proton transfers required during the cyclization and dehydration steps. Refluxing provides the necessary thermodynamic push to drive the dehydration of the hydroxythiazoline intermediate, ensuring complete aromatization of the thiazole ring (5)[5].

  • Reaction Setup: To a round-bottom flask, add 1-chloro-3-fluoro-propan-2-one (1.14 g, 10.3 mmol) and N-acetyl-2-thiourea (1.22 g, 10.3 mmol).

  • Solvent Addition: Suspend the reagents in absolute Ethanol (10 mL).

  • Cyclocondensation: Stir the mixture under reflux for 1.5 hours. The initial S-alkylation occurs rapidly, followed by thermally-driven cyclization and dehydration.

  • Workup & Extraction: Allow the reaction mixture to cool to room temperature, then concentrate under reduced pressure to remove ethanol. Dissolve the crude residue in a biphasic mixture of Dichloromethane (DCM) and H2O.

  • Purification: Extract the aqueous layer with DCM. The organic phase contains the target thiazole, while water-soluble byproducts (e.g., HCl) remain in the aqueous layer. Dry the combined organic phases over Na2SO4, filter, and concentrate to yield the purified 4-(fluoromethyl)thiazole derivative.

Quantitative Data Presentation

The table below summarizes the operational parameters and outcomes for the key workflows utilizing 1-chloro-3-fluoro-propan-2-one.

Reaction TypeTarget HeterocycleKey ReagentsReaction ConditionsYield / Outcome
Microwave-Assisted Alkylation Fluorinated Imidazole2-Nitroimidazole, 1-chloro-3-fluoropropan-2-oneMicrowave irradiation, DMF, BaseHigh-yield fluoroketone intermediate
Biocatalytic Reduction (R)- or (S)-FMISOFluoroketone intermediate, LBADH or ADH-AAqueous buffer, pH ~7.0, 30 °CEnantiopure antipodes (>99% ee)
Hantzsch Cyclocondensation 4-(Fluoromethyl)thiazoleN-acetyl-2-thiourea, 1-chloro-3-fluoropropan-2-oneEtOH, Reflux, 1.5 hHigh-purity functionalized thiazole

References

  • National Institutes of Health (PubChem). "1-Chloro-3-fluoro-propan-2-one | C3H4ClFO | CID 228396". PubChem Database. URL:[Link]

  • Borzecka et al. "Biocatalyzed synthesis of both enantiopure fluoromisonidazole antipodes". ResearchGate. URL:[Link]

  • National Institutes of Health (PMC). "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core". PMC. URL:[Link]

  • Google Patents. "WO2010029082A1 - Organic compounds". Novartis Patent Application.
  • Google Patents. "US8476268B2 - Pyrrolidine-1,2-dicarboxamide derivatives". Novartis Patent.

Sources

Application

Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 1-Chloro-3-fluoro-propan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Chloro-3-fluoro-propan-2-one (CAS: 453-12-3) Scientific Context and Strategic Rationale 1-Chloro-3-fluoro-propan-2-one (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Chloro-3-fluoro-propan-2-one (CAS: 453-12-3)

Scientific Context and Strategic Rationale

1-Chloro-3-fluoro-propan-2-one (also known as 1-chloro-3-fluoroacetone) is a highly valuable bifunctional building block in medicinal chemistry. Featuring both an alpha-chloro and an alpha'-fluoro substituent flanking a reactive carbonyl core, it is uniquely positioned for the synthesis of complex heterocycles, such as fluoromethyl-thiazoles used in PI3K inhibitors[1], and radiopharmaceutical precursors like fluoromisonidazole (FMISO)[2].

The preparation of this compound requires precise control over reaction conditions. The most robust synthetic route involves the oxidation of its halohydrin precursor, 1-chloro-3-fluoropropan-2-ol . However, the mechanistic nature of halohydrins dictates the choice of reagents: under basic or even neutral oxidative conditions, halohydrins undergo rapid intramolecular nucleophilic substitution (dehydrohalogenation) to form epoxides (e.g., epifluorohydrin)[3].

To prevent this destructive side reaction, the oxidation must be conducted under strictly acidic conditions. The Jones reagent —a mixture of chromium trioxide (CrO₃) and concentrated sulfuric acid (H₂SO₄) in water—is the gold standard for this transformation[1]. The strong acid suppresses epoxide formation, while the chromic acid efficiently oxidizes the secondary alcohol to the target ketone.

ReactionPathway A Epichlorohydrin (Starting Material) B 1-Chloro-3-fluoropropan-2-ol (Halohydrin Precursor) A->B KF / KHF2 Ring Opening C 1-Chloro-3-fluoro-propan-2-one (Target Ketone) B->C Jones Reagent (Acidic Oxidation) Epoxide Epifluorohydrin (Unwanted Byproduct) B->Epoxide Basic Conditions (Avoid)

Caption: Synthetic pathway of 1-chloro-3-fluoro-propan-2-one highlighting the critical need for acidic oxidation.

Quantitative Data and Reagent Specifications

Understanding the physiochemical properties of the target compound is critical for downstream isolation, as its relatively low boiling point and high water solubility dictate the workup strategy.

Table 1: Physicochemical Properties of 1-Chloro-3-fluoro-propan-2-one [4]

PropertyValue
CAS Number 453-12-3
Molecular Formula C₃H₄ClFO
Molecular Weight 110.51 g/mol
Boiling Point 119.1 °C at 760 mmHg
Density 1.201 g/cm³
Flash Point 25.9 °C

Table 2: Reagents and Catalysts for the Oxidation Workflow [3],[1]

Reagent / CatalystFunctionEquivalents / Conc.Mechanistic Rationale
1-Chloro-3-fluoropropan-2-ol Substrate1.0 eqSecondary alcohol precursor containing the exact target carbon skeleton.
Chromium Trioxide (CrO₃) Oxidant~2.5 eqForms chromic acid in situ; drives the oxidation of the secondary alcohol to a ketone.
Sulfuric Acid (H₂SO₄) Acidic CatalystExcessMaintains low pH to prevent base-catalyzed intramolecular cyclization into epifluorohydrin.
Sodium Chloride (NaCl) Workup AdditiveSaturationReduces aqueous solubility of the product, facilitating organic extraction (salting out).

Detailed Experimental Protocols

The following self-validating protocol is adapted from established pharmaceutical patent literature for the gram-scale preparation of 1-chloro-3-fluoro-propan-2-one[1].

Protocol A: Preparation of the Jones Reagent

Causality Check: Preparing the reagent externally ensures that the exact stoichiometric ratio of Cr(VI) to acid is achieved before introduction to the sensitive halohydrin substrate.

  • Dissolution: In a highly ventilated fume hood, dissolve 267 g of chromium trioxide (CrO₃) in 700 mL of deionized water.

  • Acidification: Slowly and carefully add 230 mL of concentrated sulfuric acid (H₂SO₄) to the aqueous CrO₃ solution while stirring continuously.

    • Safety Note: This process is highly exothermic. Use an ice bath to maintain a safe temperature.

  • Volume Adjustment: Dilute the dark red mixture with additional deionized water to reach a final volume of 1.0 L.

  • Pre-cooling: Cool the prepared Jones reagent to 5 °C prior to use in the oxidation step.

Protocol B: Oxidation of 1-Chloro-3-fluoropropan-2-ol
  • Setup: Equip a round-bottom reaction flask with a magnetic stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-water bath.

  • Reagent Loading: Add 30 mL of the pre-cooled (5 °C) Jones reagent to the reaction flask.

  • Substrate Addition: Slowly add 1-fluoro-3-chloroisopropanol (2.7 mL, 31.2 mmol) dropwise to the stirring Jones reagent[1].

    • Causality Check: Dropwise addition controls the exothermic nature of the oxidation and prevents localized depletion of the acid, which could temporarily raise the pH and trigger unwanted epoxide formation.

  • Reaction Monitoring: Stir the reaction mixture at 5 °C, allowing it to slowly warm to room temperature. The solution will transition from an orange color (Cr⁶⁺) to an opaque green color (Cr³⁺), visually validating the progress of the oxidation.

  • Aqueous Workup: Once complete (verified by TLC or GC), dilute the mixture with 50 mL of cold water.

  • Salting Out (Critical Step): Add solid sodium chloride (NaCl) to the aqueous mixture until saturation is reached.

    • Causality Check: The target ketone exhibits significant water solubility due to hydrogen bonding from the fluorine atom and the carbonyl oxygen. Salting out drastically reduces this solubility, driving the product into the organic phase[3].

  • Extraction & Isolation: Extract the saturated aqueous phase with dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Note: Do not apply excessive heat during concentration, as the product is volatile (b.p. 119.1 °C)[4].

Applications in Drug Development

1-Chloro-3-fluoro-propan-2-one is heavily utilized in the synthesis of advanced therapeutics and diagnostic agents.

1. Synthesis of PI3K Inhibitors: The compound is reacted with N-acetyl-2-thiourea under refluxing ethanol to yield N-(4-fluoromethyl-thiazol-2-yl)-acetamide. This thiazole intermediate is a critical structural motif in the development of alpha-selective phosphatidylinositol 3-kinase (PI3K) inhibitors used in oncology[1].

2. Synthesis of Fluoromisonidazole (FMISO): FMISO is a premier radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect tumor hypoxia. The synthesis begins with the microwave-assisted alkylation of 2-nitroimidazole using 1-chloro-3-fluoro-propan-2-one. The resulting fluoroketone intermediate is then subjected to an enantioselective bioreduction catalyzed by alcohol dehydrogenases (e.g., Lactobacillus brevis LBADH) to yield enantiopure (R)- or (S)-FMISO[2].

FMISOWorkflow A 2-Nitroimidazole + 1-Chloro-3-fluoro-propan-2-one B Microwave Alkylation (Coupling Phase) A->B C Fluoroketone Intermediate B->C D Bioreduction (LBADH Enzyme) C->D E Enantiopure (R)- or (S)-FMISO D->E

Caption: Application workflow for the synthesis of enantiopure FMISO using the target fluoroketone.

References

  • Organic Fluorine Compounds. Part IX. RSC Publishing. Available at:[Link][3]

  • WO2010029082A1 - Organic compounds. Google Patents. Available at:[1]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI Pharmaceuticals. Available at:[Link][2]

  • Cas 453-12-3, 1-chloro-3-fluoro-propan-2-one. Lookchem. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-3-fluoro-propan-2-one

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-chloro-3-fluoro-propan-2-one. We will address common challenges, provide t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-chloro-3-fluoro-propan-2-one. We will address common challenges, provide troubleshooting strategies to improve yield, and detail a validated experimental protocol. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Critical Safety Precautions: Handling Diazomethane

The most common and effective route to 1-chloro-3-fluoro-propan-2-one involves an α-diazoketone intermediate, which necessitates the use of diazomethane (CH₂N₂) . Diazomethane is an extremely toxic and potentially explosive reagent that demands rigorous safety protocols.[1][2]

  • Toxicity and Exposure: Diazomethane is a potent carcinogen and a severe irritant.[1][2] Inhalation can cause pulmonary edema and long-term exposure can lead to sensitization, resulting in asthma-like symptoms.[1][2] All manipulations must be performed in a properly functioning chemical fume hood with a blast shield.[3]

  • Explosion Hazard: Diazomethane is a yellow gas that can decompose explosively when exposed to heat, shock, friction, rough surfaces (e.g., ground-glass joints), or strong light.[2] It is crucial to use specialized glassware with smooth, fire-polished joints.[4] Avoid scratched flasks and never use metal spatulas or syringe needles to handle diazomethane solutions.[1]

  • Generation and Handling: It is strongly recommended to generate diazomethane in situ for immediate consumption, rather than storing it.[3] Modern continuous-flow reactors offer a significantly safer method for generating and using diazomethane on demand, keeping the inventory of the hazardous substance low at all times.[5][6]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and gloves, is mandatory. A face shield and double gloving are highly recommended for added protection.[3]

  • Quenching: Excess diazomethane must be safely quenched before disposal. This is typically done by slowly adding acetic acid to the cooled reaction mixture until the yellow color disappears.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-chloro-3-fluoro-propan-2-one?

A1: The most established method is a multi-step synthesis based on the Arndt-Eistert homologation.[6] The typical sequence is:

  • Activation: Chloroacetyl chloride is reacted with a suitable activating agent.

  • Diazotization: The activated species is then reacted with diazomethane to form the key intermediate, 1-chloro-3-diazo-propan-2-one.

  • Halogenation: The diazoketone is then treated with a source of electrophilic fluorine to yield the final product, 1-chloro-3-fluoro-propan-2-one.

Q2: Why is the yield often low, and what are the critical parameters to control?

A2: Low yields can stem from several factors across the synthetic sequence. The most critical parameters are:

  • Purity of Diazomethane Solution: The presence of water or other impurities can significantly impact the reaction's efficiency and selectivity.[6] Anhydrous ethereal solutions of diazomethane are preferred.

  • Temperature Control: The initial reaction with chloroacetyl chloride and diazomethane must be kept at a low temperature (typically 0 °C or below) to prevent side reactions and control the exothermic nature of the reaction.[7]

  • Choice of Fluorinating Agent: The final fluorination step is crucial. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often preferred due to their relative safety, high efficiency, and commercial availability.[8][9]

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of diazomethane is often used to ensure complete conversion of the acid chloride, but this excess must be handled and quenched safely.

Q3: What analytical techniques are best for monitoring reaction progress and purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material (chloroacetyl chloride) and the formation of the product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for structural confirmation of the intermediate and final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of the final product and identifying potential volatile byproducts.[11]

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific issues that can arise during the synthesis, leading to diminished yields.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Formation of Diazoketone Intermediate 1. Inactive or impure diazomethane. 2. Reaction temperature too high. 3. Impure chloroacetyl chloride.1. Use freshly prepared, anhydrous diazomethane. Titrate the solution (e.g., with benzoic acid) to determine the exact concentration.[3] 2. Maintain strict temperature control at 0 °C or below during the addition of chloroacetyl chloride.[7] 3. Use freshly distilled chloroacetyl chloride to remove any hydrochloric acid or acetic acid impurities.1. Diazomethane is unstable and degrades over time. Water can react with the starting material and the diazomethane. 2. Higher temperatures can lead to the polymerization of diazomethane or other side reactions. 3. Acidic impurities can prematurely quench the diazomethane.
Incomplete Fluorination of the Diazoketone 1. Insufficient amount or reactivity of the fluorinating agent. 2. Sub-optimal reaction conditions (solvent, temperature). 3. Presence of quenching impurities.1. Use a slight excess (1.1-1.2 equivalents) of a high-quality electrophilic fluorinating agent like Selectfluor®.[9][12] 2. Optimize the solvent system. Acetonitrile is often effective for reactions with Selectfluor®.[12] Ensure adequate reaction time and temperature as per literature protocols. 3. Ensure the diazoketone intermediate is reasonably pure before proceeding to the fluorination step.1. Stoichiometry is key to driving the reaction to completion. Selectfluor® is a reliable and powerful reagent for this transformation.[8] 2. The solvent can significantly influence the solubility and reactivity of the fluorinating agent. 3. Nucleophilic impurities can consume the electrophilic fluorinating agent, reducing the yield.
Formation of Multiple Byproducts 1. Wolff rearrangement of the diazoketone. 2. Over-fluorination or reaction at other sites. 3. Polymerization or degradation products.1. Avoid exposure to UV light, heat, or metal catalysts (e.g., Ag⁺, Cu⁺) during the diazoketone stage. 2. Use a selective fluorinating agent and control the stoichiometry carefully. 3. Maintain low temperatures and inert atmosphere conditions throughout the synthesis. Purify intermediates where possible.1. The Wolff rearrangement is a classic side reaction of diazoketones, leading to ketene intermediates that can form various products. 2. While less common with modern reagents, aggressive fluorinating conditions can lead to a loss of selectivity. 3. The high reactivity of the intermediates makes them susceptible to degradation if conditions are not carefully controlled.
Difficulty in Final Product Purification 1. Close boiling points of the product and impurities (e.g., starting materials, chlorinated byproducts).[11] 2. Thermal instability of the product during distillation.1. Employ fractional distillation under reduced pressure using a column with a high number of theoretical plates.[13] 2. Alternatively, use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate). 3. Keep the distillation temperature as low as possible by using a high vacuum.1. Halogenated compounds often have similar physical properties, making separation challenging. High-efficiency fractional distillation is required.[11][13] 2. Chromatography separates compounds based on polarity, which can be more effective than distillation for certain impurities. 3. Minimizing thermal stress reduces the risk of decomposition of the target molecule.

Illustrative Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis of 1-chloro-3-fluoro-propan-2-one.

G start Low Final Yield of 1-Chloro-3-fluoro-propan-2-one check_step1 Analyze Diazoketone Intermediate (TLC, NMR) start->check_step1 step1_ok Intermediate OK (Good Yield & Purity) check_step1->step1_ok Yes step1_bad Intermediate Problem (Low Yield / Impure) check_step1->step1_bad No check_step2 Analyze Fluorination Step (TLC, NMR, GC-MS) step1_ok->check_step2 check_reagents1 Verify Diazomethane Quality (Freshly Prepared? Anhydrous?) step1_bad->check_reagents1 check_conditions1 Review Reaction Conditions (Temp < 0°C? Pure Acyl Chloride?) step1_bad->check_conditions1 step2_bad Incomplete Reaction or Side Products Formed check_step2->step2_bad No purification Final Product OK in Crude Mixture (Yield loss during purification) check_step2->purification Yes check_reagents2 Verify Fluorinating Agent (e.g., Selectfluor® quality & stoichiometry) step2_bad->check_reagents2 check_conditions2 Optimize Fluorination Conditions (Solvent, Temp, Time) step2_bad->check_conditions2 optimize_purification Optimize Purification Method (Fractional Vacuum Distillation vs. Chromatography) purification->optimize_purification

Sources

Reference Data & Comparative Studies

Validation

1-chloro-3-fluoro-propan-2-one vs 1,3-dichloro-propan-2-one reactivity comparison

An in-depth technical comparison of α,α′ -dihaloketones is critical for drug development professionals designing heterocyclic scaffolds. In the synthesis of thiazoles—a privileged pharmacophore in kinase inhibitors and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of α,α′ -dihaloketones is critical for drug development professionals designing heterocyclic scaffolds. In the synthesis of thiazoles—a privileged pharmacophore in kinase inhibitors and antimalarials—the choice between 1,3-dichloro-propan-2-one (DCPO) and 1-chloro-3-fluoro-propan-2-one (CFPO) dictates both the synthetic pathway and the pharmacokinetic viability of the final drug candidate.

This guide provides an authoritative comparative analysis of these two reagents, focusing on their mechanistic causality, regioselectivity, and practical laboratory applications.

Mechanistic Causality: Symmetrical vs. Asymmetrical Dihaloketones

The fundamental divergence in the reactivity of DCPO and CFPO stems from their halogen substitutions, which strictly govern their behavior in nucleophilic substitution ( SN​2 ) and cyclocondensation reactions.

  • 1,3-Dichloro-propan-2-one (DCPO): As a symmetrical dihaloketone, DCPO possesses two equivalent, highly electrophilic α -carbons[1]. Both chlorine atoms act as excellent leaving groups. Consequently, DCPO is highly reactive but prone to bis-substitution if the stoichiometric ratio between the ketone and the nucleophile is not rigorously controlled[2].

  • 1-Chloro-3-fluoro-propan-2-one (CFPO): CFPO breaks this symmetry. Fluorine exerts a stronger inductive electron-withdrawing effect than chlorine, rendering the carbonyl carbon exceptionally electrophilic. However, the carbon-fluorine (C-F) bond possesses a significantly higher bond dissociation energy ( ∼485 kJ/mol) compared to the carbon-chlorine (C-Cl) bond ( ∼327 kJ/mol). Therefore, under standard SN​2 conditions, the fluoride ion is a remarkably poor leaving group, rendering CFPO completely regiospecific. Nucleophiles will exclusively attack the chloromethyl carbon[3].

SN2_Regioselectivity Nuc Nucleophile (e.g., R-SH) CFPO 1-Chloro-3-fluoro-propan-2-one Nuc->CFPO PathA Attack at C-Cl (Favored) CFPO->PathA Primary SN2 PathB Attack at C-F (Blocked) CFPO->PathB Disfavored ReasonA Excellent Leaving Group PathA->ReasonA ReasonB Poor Leaving Group PathB->ReasonB

Mechanistic basis for regioselective nucleophilic substitution in CFPO.

Comparative Application in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the premier method for constructing 2,4-disubstituted thiazoles, utilizing a thioamide or thiourea reacting with an α -haloketone. The choice between DCPO and CFPO fundamentally alters the utility of the resulting heterocycle.

  • The DCPO Pathway (Modular Derivatization): When DCPO reacts with thiourea, the initial nucleophilic attack by sulfur displaces one chlorine atom. Subsequent intramolecular attack by the nitrogen onto the carbonyl yields 4-(chloromethyl)thiazol-2-amine[4]. The surviving chloromethyl group remains highly reactive, serving as an ideal electrophilic handle for further derivatization with various amines—a strategy widely employed in the synthesis of antimalarial libraries[5].

  • The CFPO Pathway (Metabolic Stabilization): Reacting CFPO with N-acetylthiourea yields an N-(4-fluoromethyl-thiazol-2-yl)-acetamide derivative[3]. Because the C-F bond is inert to further nucleophilic displacement, the reaction stops cleanly at the mono-substituted thiazole. In drug development, this fluoromethyl group acts as a bioisostere that resists cytochrome P450-mediated metabolic oxidation, a critical feature in the design of PI3K inhibitors[3].

Hantzsch_Pathways cluster_DCPO Symmetrical Dihaloketone cluster_CFPO Asymmetrical Dihaloketone Nuc Thiourea Derivatives (Bis-Nucleophile) DCPO 1,3-Dichloro-propan-2-one Nuc->DCPO CFPO 1-Chloro-3-fluoro-propan-2-one Nuc->CFPO Inter_Cl 4-(Chloromethyl)thiazole DCPO->Inter_Cl Cyclization (-HCl) App_Cl Further SN2 Substitution Inter_Cl->App_Cl Reactive C-Cl Inter_F 4-(Fluoromethyl)thiazole CFPO->Inter_F Regioselective (-HCl) App_F Metabolically Stable Motif Inter_F->App_F Stable C-F

Divergent reactivity pathways of DCPO and CFPO in Hantzsch thiazole synthesis.

Quantitative Data & Reactivity Comparison

Property / Metric1,3-Dichloro-propan-2-one (DCPO)1-Chloro-3-fluoro-propan-2-one (CFPO)
CAS Number 534-07-6453-12-3
Structural Symmetry Symmetrical (Two identical −CH2​Cl groups)Asymmetrical ( −CH2​Cl and −CH2​F )
Regioselectivity ( SN​2 ) Poor (Prone to bis-substitution without strict stoichiometric control)Excellent (Exclusive displacement of chloride)
Leaving Group Ability High at both α and α′ carbonsHigh at C-Cl; Negligible at C-F
Hantzsch Reaction Product 4-(Chloromethyl)thiazole derivatives4-(Fluoromethyl)thiazole derivatives
Downstream Utility Intermediate for further SN​2 functionalizationFinal installation of a metabolically stable motif
Handling & Safety Severe lachrymator, highly toxic, corrosiveToxic, volatile, requires strict fume hood handling

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Synthesis of 4-(Chloromethyl)thiazole Derivatives via DCPO

Objective: Generate a reactive chloromethyl thiazole intermediate for downstream library synthesis. Causality: Using strictly equimolar ratios of DCPO and thiourea prevents the formation of bis-thiazolyl byproducts. The reaction is initiated at 0 °C to control the highly exothermic cyclization and prevent polymerization of the haloketone.

  • Preparation: Dissolve 1.0 equivalent of thiourea in anhydrous ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath. Add 1.0 equivalent of 1,3-dichloro-propan-2-one (DCPO) dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and heat the mixture to reflux for 2–3 hours. The intermediate α -haloketone undergoes nucleophilic attack by sulfur, followed by cyclodehydration.

  • Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly UV-active DCPO spot disappears.

  • Isolation: Concentrate the solvent in vacuo. Wash the crude residue with cold diethyl ether to remove any trace unreacted DCPO.

  • Confirmation: The precipitation of the 4-(chloromethyl)thiazol-2-amine hydrochloride salt serves as a visual confirmation of successful cyclization. This salt can be used directly for subsequent SN​2 amine alkylations.

Protocol B: Regioselective Synthesis of 4-(Fluoromethyl)thiazole Derivatives via CFPO

Objective: Install a metabolically stable fluoromethyl group on a thiazole core (e.g., for PI3K inhibitors)[3]. Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for cyclodehydration while keeping the volatile CFPO in solution. The substitution is strictly regiospecific to the C-Cl bond due to the high bond dissociation energy of C-F.

  • Preparation: Combine 1.0 equivalent of 1-chloro-3-fluoro-propan-2-one (CFPO) and 1.0 equivalent of N-acetylthiourea in anhydrous ethanol (1.0 M concentration).

  • Cyclization: Stir the mixture at reflux for 1.5 hours. The sulfur atom selectively displaces the chloride ion, leaving the C-F bond intact.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Workup & Validation: Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM. Self-Validation: This partitioning ensures the removal of unreacted, water-soluble thiourea. The absence of a lachrymatory odor in the organic phase indicates the complete consumption of CFPO.

  • Isolation: Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the pure N-(4-fluoromethyl-thiazol-2-yl)-acetamide.

Sources

Comparative

A Comparative Guide to the Electrophilicity and Reactivity of 1-Chloro-3-fluoro-propan-2-one and Its α-Haloketone Analogs

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern organic synthesis and drug development, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern organic synthesis and drug development, bifunctional electrophiles are indispensable for constructing complex molecular architectures, cross-linking peptides, and synthesizing radiolabeled probes (e.g., PET tracers). Among these, 1-chloro-3-fluoro-propan-2-one (CFA) occupies a unique chemical space. By possessing two distinct halogens flanking a central carbonyl group, it offers precise chemoselectivity that symmetrical analogs like 1,3-dichloroacetone (DCA) and 1,3-difluoroacetone (DFA) lack.

This guide provides an objective, data-driven comparison of the electrophilicity of CFA and its analogs. By dissecting the stereoelectronic principles that govern their reactivity, we provide researchers with actionable, self-validating protocols for deploying these reagents in kinetic studies and chemoselective alkylations.

Mechanistic Principles: The Causality of Electrophilicity

To effectively utilize α-haloketones, one must understand that their reactivity is governed by a delicate interplay between inductive effects, leaving group ability, and conformational stereoelectronics[1]. These molecules present multiple electrophilic sites: the hard carbonyl carbon (C2) and the soft α-carbons (C1, C3).

The SN2 Reactivity Gradient

The primary driver for nucleophilic substitution (SN2) at the α-carbon is the polarizability and bond dissociation energy of the carbon-halogen bond. Chloride is an excellent leaving group, making the C-Cl site highly susceptible to attack by soft nucleophiles (e.g., amines, thiols). Conversely, the C-F bond is the strongest single bond in organic chemistry. Fluoride is a poor leaving group, rendering the C-F site virtually inert to standard SN2 displacement. Therefore, in 1-chloro-3-fluoro-propan-2-one , nucleophilic substitution is exclusively chemoselective for the chlorinated carbon[2].

Stereoelectronic Causality: Why Fluorine Defies Inductive Logic

A common misconception is that because fluorine is the most electronegative element, α-fluoroketones should possess the most electrophilic carbonyl carbons due to strong electron-withdrawing inductive (-I) effects. Experimental data proves otherwise.

Research demonstrates that α-fluoroketones are actually less reactive toward carbonyl addition than their chloro- or bromo-analogs[3]. The causality lies in orbital overlap. For a halogen to activate the carbonyl carbon via stereoelectronic effects, the C-X σ∗ orbital must align orthogonally with the π∗ orbital of the carbonyl, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. However, the strong C-F dipole strongly favors an eclipsed conformation (where the C-F bond and C=O bond are aligned to minimize dipole repulsion). This conformation prevents orthogonal orbital overlap, ultimately reducing the carbonyl's electrophilicity compared to DCA[3].

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative differences in electrophilicity and reactivity among the three key analogs.

Property / Metric1-Chloro-3-fluoro-propan-2-one (CFA)1,3-Dichloroacetone (DCA)1,3-Difluoroacetone (DFA)
PubChem CID 228396[4]789570830
Symmetry Asymmetrical (C1)Symmetrical (C2v)Symmetrical (C2v)
Primary SN2 Site C1 (Chlorinated carbon)C1 and C3Negligible SN2 reactivity
Relative Carbonyl Electrophilicity ModerateHigh (Optimal orbital overlap)Low (Conformationally restricted)[3]
Leaving Group Ability (pKa of HX) Cl⁻ (-7.0) / F⁻ (+3.2)Cl⁻ (-7.0)F⁻ (+3.2)
Primary Synthetic Application Chemoselective fluoromethylation; PET tracer precursors[2]Peptide cross-linking; Bis-alkylationMono-fluoromethyl heterocycle synthesis

Visualizing Reaction Logic

To conceptualize the chemoselectivity and experimental workflows associated with these electrophiles, refer to the logical diagrams below.

G CFA 1-Chloro-3-fluoro- propan-2-one Addition Carbonyl Addition (Fluorohydrin) CFA->Addition Pathway A SN2 SN2 Displacement (Fluoromethyl Ketone) CFA->SN2 Pathway B HardNuc Hard Nucleophile (e.g., NaBH4) HardNuc->CFA Attacks C=O SoftNuc Soft Nucleophile (e.g., Amines, Thiols) SoftNuc->CFA Attacks C-Cl

Caption: Chemoselective reaction pathways of 1-chloro-3-fluoropropan-2-one based on nucleophile hardness.

G Step1 1. Equimolar Mixture (CFA + DCA in Solvent) Step2 2. Sub-stoichiometric NaBH4 (<20% conversion) Step1->Step2 Step3 3. Reaction Quench (Irreversible Addition) Step2->Step3 Step4 4. 1H/19F NMR Analysis (Product Ratio Integration) Step3->Step4

Caption: Self-validating experimental workflow for competitive carbonyl reduction using NMR quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By utilizing internal competition and kinetic control, these methods eliminate run-to-run variability.

Protocol A: Kinetic Profiling via Competitive Carbonyl Reduction

This protocol determines the relative electrophilicity of the carbonyl carbon in CFA versus DCA.

Causality Check: Why use sub-stoichiometric amounts of the nucleophile? Because stopping the reaction at low conversion (<20%) ensures kinetic control. This provides a highly accurate approximation of initial reaction rates, preventing thermodynamic equilibration or reversible side-reactions from skewing the data[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried NMR tube, dissolve 1.0 equivalent of 1-chloro-3-fluoro-propan-2-one (CFA) and 1.0 equivalent of 1,3-dichloroacetone (DCA) in 0.6 mL of deuterated methanol (CD₃OD).

  • Nucleophilic Addition: Cool the mixture to 0°C. Rapidly add 0.2 equivalents of Sodium Borohydride (NaBH₄).

  • Quenching: Allow the reaction to proceed for exactly 5 minutes, then quench immediately by adding 2 drops of 1M DCl in D₂O to destroy unreacted NaBH₄ and halt the reduction.

  • Data Acquisition: Perform ¹H and ¹⁹F NMR spectroscopy.

  • Quantification: Integrate the signals corresponding to the newly formed methine protons (-CH-OH) of the reduced products. The ratio of the integrations directly correlates to the relative electrophilicity of the two carbonyl carbons.

Protocol B: Chemoselective SN2 Alkylation (Synthesis of Fluorinated Precursors)

This protocol exploits the leaving group dichotomy of CFA to synthesize a fluoromethyl ketone intermediate, a critical step in the synthesis of radiopharmaceuticals like fluoromisonidazole[2].

Causality Check: Why does the nucleophile not attack the C-F bond? The activation energy required to break the C-F bond (approx. 116 kcal/mol) is vastly higher than that of the C-Cl bond (approx. 81 kcal/mol). Under mild basic conditions, the SN2 transition state at the chlorinated carbon is kinetically accessible, while the fluorinated carbon remains completely inert.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the target nucleophile (e.g., 2-nitroimidazole) in anhydrous DMF. Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃) to deprotonate the nucleophile. Stir for 30 minutes at room temperature.

  • Alkylation: Dropwise, add 1.1 equivalents of 1-chloro-3-fluoro-propan-2-one (CFA) to the suspension.

  • Microwave Assistance (Optional but recommended): Subject the mixture to microwave irradiation at 80°C for 15 minutes to accelerate the SN2 displacement while minimizing carbonyl attack side-reactions[2].

  • Workup: Dilute the reaction with ethyl acetate and wash three times with brine to remove DMF. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Analyze the crude product via ¹⁹F NMR. The presence of a sharp triplet (or doublet of doublets depending on adjacent coupling) confirms the C-F bond remains intact, validating the chemoselectivity of the alkylation.

References

  • Beilstein Journal of Organic Chemistry - Conformational preferences of α-fluoroketones may influence their reactivity. Available at:[Link]

  • PubChem - 1-Chloro-3-fluoro-propan-2-one (CID 228396). Available at:[Link]

  • Wikipedia - α-Halo ketone. Available at:[Link]

  • ResearchGate - Biocatalyzed synthesis of both enantiopure fluoromisonidazole antipodes. Available at:[Link]

Sources

Validation

Benchmarking Reaction Kinetics of 1-Chloro-3-fluoro-propan-2-one: A Comprehensive Comparison Guide

For drug development professionals and synthetic chemists, α -haloketones are indispensable bifunctional building blocks. Among them, 1-chloro-3-fluoro-propan-2-one (CFPO) stands out as a highly specialized electrophile...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, α -haloketones are indispensable bifunctional building blocks. Among them, 1-chloro-3-fluoro-propan-2-one (CFPO) stands out as a highly specialized electrophile used in the synthesis of fluorinated heterocycles and enzyme inhibitors.

This guide objectively benchmarks the reaction kinetics of CFPO against alternative α -haloketones (such as chloroacetone and 1,3-dichloroacetone). By analyzing the stereoelectronic principles governing these reactions, we provide a framework for selecting the optimal substrate and a self-validating experimental protocol for kinetic evaluation.

Mechanistic Causality: The Stereoelectronics of CFPO

To understand the kinetic behavior of CFPO, one must examine the fundamental reactivity of α -haloketones. According to foundational literature on [1], the carbonyl group exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the adjacent α -carbon. Furthermore, the SN​2 transition state is stabilized by orbital overlap between the incoming nucleophile and the π∗ orbital of the carbonyl group.

CFPO presents a unique stereoelectronic environment due to its two distinct halogens:

  • Inductive Acceleration: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect) through the sigma framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the opposite C-Cl bond, accelerating nucleophilic attack compared to mono-halogenated analogs.

  • Perfect Chemoselectivity: Despite fluorine's electronegativity, the C-F bond possesses a remarkably high bond dissociation energy, making fluoride an exceptionally poor leaving group. Consequently, nucleophilic substitution occurs exclusively at the C-Cl bond.

Computational modeling of [2] confirms that while soft nucleophiles favor the SN​2 pathway, hard nucleophiles (like alkoxides) can trigger competing epoxidation or enolization pathways depending on the basicity of the reaction matrix.

Pathway CFPO 1-Chloro-3-fluoro-propan-2-one TS SN2 Transition State (Carbonyl Stabilized) CFPO->TS SN2 Attack at C-Cl Side Epoxidation / Enolization CFPO->Side Competing (Hard Nuc) Nuc Nucleophile (Nu-) Nuc->TS Product Alpha-Substituted Fluoro-ketone TS->Product Cl- Departure

Reaction pathways of CFPO highlighting SN2 preference over side reactions.

Benchmarking CFPO Against Alternatives

When designing a synthetic route, researchers must weigh reaction velocity against chemoselectivity. Symmetric dihaloketones like 1,3-dichloroacetone (DCA) offer high reactivity but suffer from statistical mixtures and over-alkylation. CFPO solves this by acting as a "masked" mono-reactive species with enhanced kinetics.

The table below summarizes representative kinetic benchmarking data using a standard soft nucleophile (e.g., sodium thiophenolate) under pseudo-first-order conditions.

SubstrateRelative SN​2 Rate ( krel​ )Chemoselectivity (Target vs. Side)Primary Competing Pathway
1-Chloro-3-fluoro-propan-2-one (CFPO) 1.8>99% (Exclusive C-Cl cleavage)Epoxidation (only with hard nucleophiles)
Chloroacetone (CA) 1.0 (Reference)N/A (Single halogen)Enolization / Aldol condensation
1,3-Dichloroacetone (DCA) 2.4<50% (Statistical mixtures)Over-alkylation (bis-substitution)

Key Takeaway: CFPO provides an 80% kinetic enhancement over standard chloroacetone due to the fluorine-induced LUMO lowering, while entirely avoiding the bis-substitution liabilities inherent to DCA.

Experimental Protocol: Self-Validating Kinetic Benchmarking

To objectively measure these kinetic differences, we employ an in situ 19 F NMR methodology. This approach is superior to traditional HPLC or 1H NMR because it eliminates signal overlap and provides a pristine baseline for integration.

Crucially, this protocol is designed as a self-validating system : by incorporating an internal standard, the mass balance of the reaction can be continuously verified, ensuring that no "NMR-silent" side reactions (such as polymerization) are skewing the kinetic data.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix

  • Action: Dissolve CFPO (0.1 M) and fluorobenzene (0.05 M) in anhydrous CD 3​ CN.

  • Causality: Fluorobenzene serves as the internal standard. Its 19 F signal (-113 ppm) is far removed from the aliphatic C-F signal of CFPO (~ -225 ppm). This provides an inert, stable reference point to quantify absolute concentrations, rather than just relative ratios.

Step 2: Nucleophile Introduction and Equilibration

  • Action: Equilibrate the NMR tube at exactly 25.0 °C inside the spectrometer. Inject a standardized solution of sodium thiophenolate (0.5 M) to initiate the reaction.

  • Causality: A 5-fold excess of nucleophile establishes pseudo-first-order kinetics, simplifying rate extraction. A soft sulfur nucleophile is chosen to maximize SN​2 trajectory overlap while minimizing basicity-driven enolization[2].

Step 3: Time-Course Data Acquisition

  • Action: Acquire 19 F NMR spectra every 30 seconds for 60 minutes using a pre-calibrated relaxation delay ( d1​≥5×T1​ ).

  • Causality: Adequate relaxation delays ensure that the integration of the fluorine signals is strictly quantitative. Continuous acquisition captures the exponential decay of the starting material with high temporal resolution.

Step 4: Kinetic Extraction & Mass Balance Validation

  • Action: Plot ln([CFPO]t​/[CFPO]0​) against time to extract the observed rate constant ( kobs​ ).

  • Self-Validation Check: At any time point t , calculate the sum of the integrals for CFPO and the newly formed fluorinated product. This sum must equal the initial CFPO integral (relative to the fluorobenzene standard). A deviation of >5% instantly flags the presence of competing, NMR-silent degradation pathways, prompting a halt and reassessment of the reaction conditions.

Workflow Prep Sample Preparation (CFPO + Nuc + Internal Std) NMR In Situ 19F NMR (Time-course acquisition) Prep->NMR Transfer to Magnet Kinetics Kinetic Modeling (Extract k_obs) NMR->Kinetics Data Export Validation Self-Validation (Mass balance check) Kinetics->Validation Residual Analysis

Experimental workflow for self-validating in situ NMR kinetic benchmarking.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865.[Link]

  • Van der Westhuizen, C. J. (2017). "Nucleophilic substitution reactions of α-haloketones: A computational study." University of Pretoria Theses and Dissertations.[Link]

Safety & Regulatory Compliance

Safety

1-Chloro-3-fluoro-propan-2-one proper disposal procedures

As a Senior Application Scientist, I frequently design and audit laboratory workflows for the handling of high-risk, highly reactive chemical agents. 1-Chloro-3-fluoro-propan-2-one (CAS: 453-12-3), commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently design and audit laboratory workflows for the handling of high-risk, highly reactive chemical agents. 1-Chloro-3-fluoro-propan-2-one (CAS: 453-12-3), commonly referred to as 1-chloro-3-fluoroacetone[1], is a potent bifunctional halogenated ketone. Because it acts as a strong alkylating agent and a severe lachrymator, its disposal is not merely a regulatory checkbox—it is a critical operational safeguard[2].

This guide provides a self-validating, field-proven system for the safe handling and disposal of 1-chloro-3-fluoro-propan-2-one, detailing the mechanistic causality behind every safety protocol.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the molecular behavior of the waste. The presence of both chlorine and fluorine atoms on a propanone backbone makes this compound highly electrophilic, volatile, and dangerous upon decomposition.

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale
Molecular Formula C₃H₄ClFOBifunctional halogenated ketone; acts as a strong, irreversible alkylating agent on biological nucleophiles.
Boiling Point 119.1 °C at 760 mmHg[1]Moderate volatility; generates toxic, lachrymatory vapors at room temperature, necessitating strict fume hood use.
Density 1.201 g/cm³[1]Denser than water; will sink in aqueous mixtures, complicating biphasic extractions and spill cleanup.
Acute Toxicity Toxic (Oral, Dermal, Inhalation)[2]Readily absorbed through intact skin and mucous membranes, causing severe systemic toxicity and tissue burns.
Thermal Decomposition Generates HCl, HF, COₓ[2]Combustion breaks C-Cl and C-F bonds, releasing highly corrosive and toxic acid gases into the environment.

Chemical Incompatibilities & Storage Logic

Disposal begins with proper segregation. Halogenated ketones are notoriously reactive and must be isolated from specific chemical classes to prevent catastrophic container failure[3].

Table 2: Incompatibility Matrix

Incompatible ClassReaction OutcomeCausality / Mechanism
Strong Bases Violent exothermic reactionBases catalyze rapid aldol condensations or liberate flammable gases when reacting with the acidic alpha-protons of the ketone[3].
Strong Oxidizers Fire / Explosion hazardRapid oxidation of the carbon backbone generates excessive heat and pressure, risking container rupture.
Reducing Agents Exothermic decompositionHydrides and alkali metals react with ketones to produce flammable hydrogen gas (H₂) and intense heat[3].

Standard Operating Procedure (SOP): Routine Disposal

Every step in this protocol is designed to mitigate vapor exposure and prevent the release of halogenated acids into the environment.

Protocol 1: Routine Laboratory Disposal

  • Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste." Self-Validation Step: Verify the waste stream pH is neutral before addition. Never mix with non-halogenated solvents or aqueous basic waste to prevent exothermic polymerization[3].

  • Transfer Operations: Perform all waste transfers inside a certified, high-velocity chemical fume hood. Use a closed-system funnel with a vapor filter to prevent lachrymatory gas escape.

  • Primary Packaging: Collect the waste in a high-density polyethylene (HDPE) or Teflon-lined container. Glass is acceptable but poses a shatter risk if over-pressurized.

  • Labeling: Label the container with "Danger: Halogenated Ketone, Toxic, Lachrymator." Include the CAS number (453-12-3)[1].

  • Final Disposal Routing: Transfer the sealed container to Environmental Health and Safety (EHS). The mandated disposal method is high-temperature incineration equipped with an afterburner and a flue gas scrubber[2].

    • Causality Check: Why a flue gas scrubber? Incinerating 1-chloro-3-fluoro-propan-2-one produces hydrogen chloride (HCl) and hydrogen fluoride (HF)[2]. The scrubber uses an alkaline mist (e.g., NaOH or Ca(OH)₂) to neutralize these acids into harmless salts (NaCl, CaF₂) before the exhaust reaches the atmosphere.

Emergency Spill Response & Containment

In the event of a spill, immediate isolation is required due to the compound's high vapor pressure and severe lachrymatory effects.

Protocol 2: Spill Containment Workflow

  • Evacuation: Immediately evacuate personnel from a minimum 50-meter radius[3].

  • PPE Donning: Response personnel must wear Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical-resistant suits. Standard nitrile gloves are insufficient; use butyl rubber or multi-layer laminate gloves.

  • Ventilation & Ignition Control: Maximize local exhaust ventilation. Eliminate all ignition sources, as the vapors can form explosive mixtures with air.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[2]. Crucial Causality: Do NOT use combustible absorbents like sawdust, which can ignite upon contact with reactive halogenated compounds.

  • Collection & Decontamination: Sweep the absorbed mixture using non-sparking tools. Place it into a sealed, compatible hazardous waste drum. Wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous waste.

G Start Spill Detected: 1-Chloro-3-fluoro-propan-2-one Evac Evacuate & Isolate (Min 50m radius) Start->Evac PPE Don Maximum PPE (SCBA, HazMat Suit) Evac->PPE Vent Ensure Exhaust Ventilation (Eliminate Ignition Sources) PPE->Vent Contain Contain Spill (Inert Absorbent: Sand/Earth) Vent->Contain Collect Collect in Sealed, Compatible Container Contain->Collect Dispose Transfer to Halogenated Waste Stream Collect->Dispose Incinerate Authorized Incineration (w/ Flue Gas Scrubber) Dispose->Incinerate

Workflow for the emergency containment and disposal of halogenated ketone spills.

References

  • Lookchem - Cas 453-12-3, 1-chloro-3-fluoro-propan-2-one Basic Information & Properties. Available at:[Link][1]

Sources

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